molecular formula C18H18BrN3O4S2 B2481460 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide CAS No. 956271-18-4

1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Katalognummer B2481460
CAS-Nummer: 956271-18-4
Molekulargewicht: 484.38
InChI-Schlüssel: LEEGKFANQGCCRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives, including pyrazole-based compounds, involves several steps starting from basic sulfonamide or benzene sulfonamide precursors. These compounds are then functionalized with different groups to achieve desired biological activities. For instance, Penning et al. (1997) synthesized a series of 1,5-diarylpyrazole derivatives to block COX-2 in vitro and in vivo, leading to the identification of celecoxib (Penning et al., 1997).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which is crucial for their biological activity. The structural modifications around the pyrazole ring and the substitution pattern on the benzene ring play a significant role in determining the compound's affinity and selectivity toward its biological target. For example, compounds have been designed to enhance antimycobacterial activity with low cytotoxicity by optimizing the phenyl ring at specific positions on the pyrazole (Chen et al., 2021).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including cyclocondensation, to form heterocyclic compounds with potential antimicrobial and anticancer activities. These reactions often involve interactions with electrophilic centers in the molecule, leading to the formation of complex structures with enhanced biological activities. Thach et al. (2020) synthesized sulfonamides bearing 1,3,5-triarylpyrazoline and 4-thiazolidinone moieties, demonstrating significant antimicrobial activities (Thach et al., 2020).

Wissenschaftliche Forschungsanwendungen

Chemoprophylaxis for Pneumocystis Carinii Pneumonitis

A study conducted over two years on patients with acute lymphocytic leukemia revealed the effectiveness of trimethoprim-sulfamethoxazole (a compound related to sulfonamides) in preventing Pneumocystis carinii pneumonitis when administered either daily or three consecutive days each week. The study highlighted no development of P. carinii pneumonitis in patients under this regimen, suggesting its potential as a cost-effective and lower-risk chemoprophylactic agent against systemic mycoses compared to daily treatment. This finding underlines the significance of sulfonamides and their derivatives in chemoprophylaxis for specific infections (Hughes et al., 1987).

Treatment of Sulfonamide-Resistant Urinary Tract Infections

Research on the treatment of long-lasting urinary tract infections resistant to sulfonamides indicated that a combination of sulfamethoxazole and trimethoprim significantly enhanced the effectiveness of the treatment. The study suggested that sulfonamide and trimethoprim have a synergistic effect in treating urinary tract infections, highlighting the critical role of sulfonamides in managing resistant infections and supporting the continued use of these compounds in combination therapies (Sourander et al., 1972).

Antituberculous Potential

A study examining the sensitivity of Mycobacterium tuberculosis to trimethoprim-sulfamethoxazole revealed that a significant majority of M. tuberculosis isolates were susceptible to this combination at an MIC similar to that for sensitive rapidly growing mycobacteria. This discovery suggests the potential utility of sulfonamide-based treatments in managing tuberculosis, especially in cases of multiple-drug-resistant and extended drug-resistant tuberculosis, proposing a new avenue for clinical trials and treatment strategies (Forgacs et al., 2009).

Glaucoma and Ocular Effects

A report on a patient who developed bilateral angle-closure glaucoma after taking cotrimoxazole (a sulfonamide combination) underscores the ocular risks associated with sulfonamide therapy. Despite early diagnosis and drug withdrawal, the patient experienced unfavorable outcomes, including total cataract and phthisis bulbi, highlighting the need for awareness and monitoring of ocular side effects in patients under sulfonamide treatment (Spadoni et al., 2007).

Eigenschaften

IUPAC Name

1-(4-bromophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4S2/c1-13-18(28(25,26)21(3)16-7-5-4-6-8-16)14(2)22(20-13)27(23,24)17-11-9-15(19)10-12-17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEGKFANQGCCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.